n,n-Diethyloct-2-yn-1-amine
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Overview
Description
n,n-Diethyloct-2-yn-1-amine: is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a unique structure with an alkyne group (a carbon-carbon triple bond) at the second position and two ethyl groups attached to the nitrogen atom. The presence of the alkyne group makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of oct-2-yn-1-one with diethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n,n-Diethyloct-2-yn-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n,n-Diethyloct-2-yn-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and alkynes.
Scientific Research Applications
Chemistry: n,n-Diethyloct-2-yn-1-amine is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand for certain receptors and enzymes, providing insights into their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and specialty chemicals. Its reactivity with various functional groups makes it a versatile building block for creating materials with specific properties .
Mechanism of Action
The mechanism of action of n,n-Diethyloct-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
n,n-Dimethyloct-2-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.
n,n-Diethylhex-2-yn-1-amine: Similar structure but with a shorter carbon chain.
n,n-Diethylbut-2-yn-1-amine: Similar structure but with an even shorter carbon chain
Uniqueness: n,n-Diethyloct-2-yn-1-amine is unique due to its specific combination of an alkyne group and ethyl groups attached to the nitrogen atom. This combination provides distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
66894-62-0 |
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Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N,N-diethyloct-2-yn-1-amine |
InChI |
InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4-9,12H2,1-3H3 |
InChI Key |
XYVHZKNNMVFQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCN(CC)CC |
Origin of Product |
United States |
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